molecular formula C18H21NO6 B12040995 Dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B12040995
M. Wt: 347.4 g/mol
InChI Key: MGIDSCTVZPOKAV-UHFFFAOYSA-N
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Description

Dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with hydroxy and methoxy groups, making it a valuable molecule in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3-methoxybenzaldehyde with dimethyl acetylenedicarboxylate in the presence of a base, followed by cyclization to form the pyridine ring . The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography is common to ensure the final product meets the required specifications .

Mechanism of Action

The mechanism by which Dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with hydroxy and methoxy substitutions, such as:

Uniqueness

What sets Dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H21NO6/c1-9-13(17(21)24-4)15(14(10(2)19-9)18(22)25-5)11-7-6-8-12(23-3)16(11)20/h6-8,15,19-20H,1-5H3

InChI Key

MGIDSCTVZPOKAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)OC)O)C(=O)OC

Origin of Product

United States

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